sodium;1-oxido-4,6-diphenylpyridin-2-one

Catalog No.
S8062310
CAS No.
M.F
C17H12NNaO2
M. Wt
285.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;1-oxido-4,6-diphenylpyridin-2-one

Product Name

sodium;1-oxido-4,6-diphenylpyridin-2-one

IUPAC Name

sodium;1-oxido-4,6-diphenylpyridin-2-one

Molecular Formula

C17H12NNaO2

Molecular Weight

285.27 g/mol

InChI

InChI=1S/C17H12NO2.Na/c19-17-12-15(13-7-3-1-4-8-13)11-16(18(17)20)14-9-5-2-6-10-14;/h1-12H;/q-1;+1

InChI Key

TUDVVGUIPOXHGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)[O-].[Na+]

Sodium 1-oxido-4,6-diphenylpyridin-2-one is an organic compound characterized by its unique structure that includes a pyridine ring substituted with two phenyl groups and an oxido group. Its chemical formula is C17H12NO2\text{C}_{17}\text{H}_{12}\text{N}\text{O}_{2}, and it is commonly referred to in the literature as a sodium salt of 4,6-diphenyl-1-oxido-2-pyridone. This compound exhibits notable properties that make it of interest in various chemical and biological applications.

, primarily involving nucleophilic substitutions and redox processes. Key reactions include:

  • Formation from 4,6-diphenyl-2-pyrone: The compound can be synthesized through the reaction of 4,6-diphenyl-2-pyrone with hydroxylamine followed by treatment with a base, leading to the formation of the oxido derivative .
  • Redox Reactions: As an oxido compound, it can act as an oxidizing agent under certain conditions, participating in electron transfer reactions typical of many pyridinic compounds.

Research indicates that sodium 1-oxido-4,6-diphenylpyridin-2-one exhibits various biological activities. It has been studied for its potential as an antimicrobial agent, showcasing effectiveness against certain bacterial strains. Additionally, its antioxidant properties have been noted, suggesting potential applications in protecting cells from oxidative stress. This compound may also influence enzymatic activities due to its structural characteristics.

The synthesis of sodium 1-oxido-4,6-diphenylpyridin-2-one typically involves several steps:

  • Starting Material Preparation: The synthesis begins with 4,6-diphenyl-2-pyrone.
  • Hydroxylamine Reaction: The pyrone is reacted with hydroxylamine to introduce the oxido functionality.
  • Base Treatment: The resulting intermediate is treated with a suitable base to yield the final sodium salt form of the compound.

This method allows for the efficient production of sodium 1-oxido-4,6-diphenylpyridin-2-one while maintaining high yields and purity .

Sodium 1-oxido-4,6-diphenylpyridin-2-one has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored for use in developing new antimicrobial or antioxidant drugs.
  • Chemical Synthesis: It serves as a reagent in organic synthesis due to its ability to participate in various chemical transformations.

Studies on the interactions of sodium 1-oxido-4,6-diphenylpyridin-2-one with other compounds have indicated its potential as a ligand in coordination chemistry. Its oxido group can coordinate with metal ions, forming complexes that may have enhanced catalytic properties. Additionally, interaction studies have shown that this compound can modulate enzyme activity, which could be relevant for drug design and development.

Sodium 1-oxido-4,6-diphenylpyridin-2-one shares structural similarities with several other compounds within the pyridine and pyrone classes. Notable similar compounds include:

Compound NameStructure CharacteristicsUnique Features
Sodium 4,6-Diphenylpyridin-2-oneContains a pyridine ring with phenyl groupsLacks the oxido group; primarily studied for its basic properties .
1-Hydroxy-4,6-diphenylpyridin-2-oneHydroxyl group instead of oxidoExhibits different reactivity patterns due to hydroxyl presence .
4-HydroxycoumarinSimilar ring structure but different functional groupsKnown for its anticoagulant properties .

The uniqueness of sodium 1-oxido-4,6-diphenylpyridin-2-one lies in its oxido functionality combined with the diphenyl substitution on the pyridine ring, which enhances its reactivity and biological activity compared to related compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

285.07657291 g/mol

Monoisotopic Mass

285.07657291 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-28-2023

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